molecular formula C27H44O3 B178598 Epismilagenin CAS No. 16653-88-6

Epismilagenin

Cat. No. B178598
CAS RN: 16653-88-6
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-SGKIHABASA-N
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Description

Epismilagenin, also known as epi-sarsasapogenin or sarsasapogenin, (3beta,5alpha,25s)-isomer, is a member of the class of compounds known as triterpenoids . Triterpenoids are terpene molecules containing six isoprene units . Epismilagenin is practically insoluble in water and an extremely weak acidic compound .


Synthesis Analysis

3-Epismilagenin acetate was obtained by acetylation of 3-epismilagenin following the standard Ac2O/pyridine procedure . Treatment of 3-epismilagenin acetate with NaNO2 and BF3·Et2O in acetic acid followed by column chromatography in Al2O3 (Brockman Activity III) afforded the ketone .


Molecular Structure Analysis

The crystal structure of 3-epismilagenin acetate and 23-oxo-3-epismilagenin acetate are described . Compound 4, crystallized as orthorhombic system a = 10.535 (1) Å, b = 13.775 (1) Å, c = 18.347 (1) Å, α = β = γ = 90°; with space group P2 1 2 1 2 1 . While compound 5 crystallized as a monoclinic system a = 10.380 (1) Å, b = 7.327 (1) Å, c = 17.881 (1) Å, α = γ = 90°, β = 99.56 (1)°, with a space group P2 1 .


Chemical Reactions Analysis

Steroid sapogenins, which particular reactivity have produced a large variety of interesting reactions and rearrangements . They are characterized by the presence of a 16β,22:22,26-diepoxy moiety in the side chain and can be regarded as 1,6-dioxaspiro [4.5]decane derivatives .


Physical And Chemical Properties Analysis

Epismilagenin is practically insoluble in water and an extremely weak acidic compound .

Scientific Research Applications

Biosynthesis in Plant Steroids

Epismilagenin is identified as a crucial precursor in the biosynthesis of 3α-hydroxylated steroidal sapogenins, a group of compounds found in plants. This role in plant biochemistry has been studied to understand the transformation of plant steroids, which is significant in the field of biochemistry and pharmacology (Takeda, Minato, Shimaoka, & Nagasaki, 1972).

Metabolism in Animal Models

In studies involving sheep, epismilagenin was found to be metabolized in different parts of the gastrointestinal tract, leading to the formation of various metabolites. This understanding of its metabolism in animals can contribute to veterinary medicine and toxicology research (Flåøyen & Wilkins, 1997).

Role in Hepatogenous Photosensitization

Epismilagenin has been identified in the bile crystals of sheep affected by hepatogenous photosensitization. This discovery is significant for veterinary pathology and pharmacology, helping to understand how certain compounds can lead to photosensitization in animals (Miles, Wilkins, Munday, Holland, Smith, Lancaster, & Embling, 1992).

Environmental and Dietary Impact

Research on the lipid composition of coprolites from extinct animals like the Pleistocene ground sloth Nothrotheriops shastensis showed a dominant presence of epismilagenin. This information is valuable in paleontology and environmental science, offering insights into the dietary habits and ecological conditions of extinct species (Gill, Crump, Schouten, & Bull, 2009).

Future Directions

Epismilagenin is a most important precursor in the biosynthesis of 3α-hydroxylated steroidal sapogenins . It has been subject of much research due to its intrinsic biological activity or their usefulness as staring materials for the synthesis of different bioactive compounds as sexual and adrenocortical hormones, ecdysteroids, plant growth stimulators, and cytotoxic steroids . As a part of the project to explore the reactivity and applications of steroid bearing spiroketals side chains, different steroid sapogenins bearing intact or functionalized side chains are being used as starting materials for the synthesis of bioactive compounds .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-SGKIHABASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epismilagenin

CAS RN

16653-88-6
Record name Epismilagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
M Macías-Alonso, N Esturau-Escofet… - Journal of Chemical …, 2011 - Springer
The crystal structure together with unambiguous assignation of 1 H and 13 C NMR signals of 3-epismilagenin acetate 4 and 23-oxo-3-epismilagenin acetate 5 are described. …
Number of citations: 9 link.springer.com
CO Miles, AL Wilkins, SC Munday… - Journal of Agricultural …, 1993 - ACS Publications
Crystalloid material soluble in aceticacid was isolated from the bile of lambs with alveld (a hepatogenous photosensitization disease which develops after grazing Narthecium …
Number of citations: 70 pubs.acs.org
PT Holland, CO Miles, PH Mortimer… - Journal of Agricultural …, 1991 - ACS Publications
… epismilagenin [(25fi)-5/8-spirostan3a-ol]. The crystals contained only traces of free epismilagenin… They were principally composed of an acidic and a neutral derivative of …
Number of citations: 49 pubs.acs.org
CO Miles, AL Wilkins, SC Munday… - Journal of agricultural …, 1992 - ACS Publications
… X-ray analysis as the calcium salt of epismilagenin/SD-glucuronide. The 13C NMR spectrum … oxoetiocholan-3a-ol glucuronide and epismilagenin). Only saponins derivedfrom diosgenin …
Number of citations: 55 pubs.acs.org
JP García-Merinos, R Yépez… - Natural Product …, 2023 - journals.sagepub.com
Objective: The present contribution describes a novel approach for obtaining steroid derivatives of the iso-type from sapogenins for drug discovery. Methodology: Diastereomeric 23-…
Number of citations: 0 journals.sagepub.com
CO Miles, SC Munday, PT Holland, BL Smith… - 1991 - Taylor & Francis
… We have isolated an acidic conjugate of epismilagenin [(25R)-5~-spirostan-3a-ol] (see Figure 1) from the bile crystals of sheep suffering from P. dichotomiflorllm toxicity(lO). This …
Number of citations: 59 www.tandfonline.com
C Cruz, D Driemeier, VS Pires, EM Colodel… - Veterinary and …, 2000 - europepmc.org
… by TLC, 1H and 13C NMR and EIMS as epismilagenin, episarsasapogenin, and a mixture of … demonstrated 2 compounds similar to epismilagenin and episarsasapogenin. However, by …
Number of citations: 55 europepmc.org
LP Meagher, BL Smith, AL Wilkins - Animal Feed Science and Technology, 2001 - Elsevier
… in conversion of diosgenin to epismilagenin, smilagenone, … Epismilagenin was the dominant conjugated sapogenin … , smilagenin, smilagenone and epismilagenin. The duodenum, …
Number of citations: 38 www.sciencedirect.com
FL Gill, MP Crump, R Schouten, ID Bull - Quaternary Research, 2009 - Elsevier
… , as epismilagenin. The dominance of epismilagenin is probably due to ingestion of Yucca spp. and Agave spp., which is consistent with previous studies on the diet of this species. …
Number of citations: 24 www.sciencedirect.com
A Flåøyen, AL Wilkins - Veterinary research communications, 1997 - Springer
… and yamogenin saponins to epismilagenin and episarsasapogenin, respectively, occurred to a greater extent (as evidenced, for example, by a free smilagenin to epismilagenin ratio of 1…
Number of citations: 43 link.springer.com

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